N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11426082
InChI: InChI=1S/C21H18FN5O/c1-13-11-20(26-18-9-7-17(8-10-18)25-14(2)28)27-21(24-13)19(12-23-27)15-3-5-16(22)6-4-15/h3-12,26H,1-2H3,(H,25,28)
SMILES: CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)F
Molecular Formula: C21H18FN5O
Molecular Weight: 375.4 g/mol

N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

CAS No.:

Cat. No.: VC11426082

Molecular Formula: C21H18FN5O

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide -

Specification

Molecular Formula C21H18FN5O
Molecular Weight 375.4 g/mol
IUPAC Name N-[4-[[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Standard InChI InChI=1S/C21H18FN5O/c1-13-11-20(26-18-9-7-17(8-10-18)25-14(2)28)27-21(24-13)19(12-23-27)15-3-5-16(22)6-4-15/h3-12,26H,1-2H3,(H,25,28)
Standard InChI Key YBTDEQPGUQZBNX-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)F
Canonical SMILES CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)F

Introduction

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through various methods, often involving the condensation of appropriate precursors such as β-enaminones with pyrazol-5-amines . The synthesis of these compounds typically requires careful control of reaction conditions to achieve the desired substitution patterns.

Anticonvulsant Activity

Compounds like N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown anticonvulsant activity, particularly in models of epilepsy . The modification of heterocyclic rings can significantly impact their biological activity.

Anti-inflammatory Activity

Some pyrazole derivatives have been investigated for their anti-inflammatory potential, such as N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, which has been proposed as a 5-lipoxygenase inhibitor .

Data Tables

Given the lack of specific data on N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide, we can consider the properties of related compounds:

CompoundMolecular FormulaMolecular WeightBiological Activity
N-[5-(4-fluorophenyl)-3-methylimidazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamideC17H13FN6O336.32 g/molNot specified
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesVariesVariesAnticonvulsant
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedAnti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator